N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide
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Overview
Description
“N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide” is a chemical compound with the linear formula C16H12N2O2S . It has a molecular weight of 296.35 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
Thiazolidine motifs, which are present in this compound, are intriguing heterocyclic five-membered moieties found in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide” is characterized by the presence of a thiazolidine motif, a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Chemical Reactions Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .Scientific Research Applications
Green Synthesis Approach
N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, including N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide, have been synthesized using a green chemistry approach. This method involves the reaction of substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water. The process aligns with green chemistry principles and yields nearly quantitative results (Horishny & Matiychuk, 2020).
Antimicrobial and Antifungal Applications
A study synthesized and evaluated a series of N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide derivatives for their antimicrobial activity against various bacterial and fungal species, including plant, animal, human pathogens, and food-contaminating species. These compounds exhibited potent antimicrobial activity, with compound 4d showing the most significant activity (Incerti et al., 2017). Another study synthesized N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides and found them to exhibit low to moderate antifungal activity (Saeed et al., 2008).
Anticancer Applications
N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and evaluated for their anticancer activity. Most of these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).
Novel Heterocyclic Assemblies
2-(1,3-thiazolidin-2-ylidene)acetamides, which include N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide, have been used in cyclocondensation reactions with oxalyl chloride. This process leads to the formation of new heterocyclic assemblies - 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones with yields ranging from 50–88% (Obydennov et al., 2017).
Bioactive Building Blocks
A synthesis route has been developed for N-[3-(1H-1,2,3-benzotriazol-1-yl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine-carboxamide. These compounds exhibited antimicrobial activity against selected bacteria and fungi, as well as antituberculosis and antiinflammatory activity (Samadhiya et al., 2012).
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
properties
IUPAC Name |
N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-14-11-21-16(18(14)13-9-5-2-6-10-13)17-15(20)12-7-3-1-4-8-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXWNTMAWNECPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NC(=O)C2=CC=CC=C2)S1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide |
Citations
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